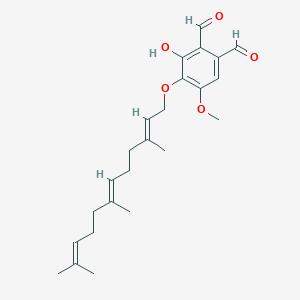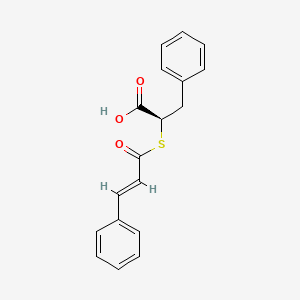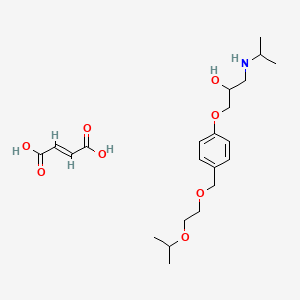
Fumarate de bisoprolol
Vue d'ensemble
Description
Bisoprolol Fumarate is the fumarate salt of a synthetic phenoxy-2-propanol-derived cardioselective beta-1 adrenergic receptor antagonist with antihypertensive and potential cardioprotective activities. Devoid of intrinsic sympathomimetic activity, bisoprolol selectively and competitively binds to and blocks beta-1 adrenergic receptors in the heart, decreasing cardiac contractility and rate, reducing cardiac output, and lowering blood pressure. In addition, this agent may exhibit antihypertensive activity through the inhibition of renin secretion by juxtaglomerular epithelioid (JGE) cells in the kidney, thus inhibiting activation of the renin-angiotensin system (RAS). Bisoprolol has been shown to be cardioprotective in animal models.
A cardioselective beta-1 adrenergic blocker. It is effective in the management of HYPERTENSION and ANGINA PECTORIS.
Applications De Recherche Scientifique
Traitement de l'hypertension
Le fumarate de bisoprolol est bénéfique dans le traitement de l'hypertension . C'est un bloquant sélectif des récepteurs bêta-adrénergiques de type 1, qui contribue à réduire l'hypertension artérielle .
Gestion de l'ischémie cardiaque
Le this compound est utilisé dans la gestion de l'ischémie cardiaque . Il contribue à réduire la charge de travail du cœur, améliorant ainsi l'efficacité cardiaque .
Prévention de l'infarctus du myocarde
Le this compound est utilisé pour la prévention secondaire de l'infarctus du myocarde . Il contribue à réduire le risque de crises cardiaques en ralentissant le rythme cardiaque et en réduisant la force de contraction du muscle cardiaque .
Traitement de l'insuffisance cardiaque
Le this compound est utilisé dans le traitement de l'insuffisance cardiaque . Il contribue à améliorer la capacité de pompage du cœur, améliorant ainsi les symptômes de l'insuffisance cardiaque .
Gestion de l'angine de poitrine
Le this compound est utilisé dans la gestion de l'angine de poitrine . Il contribue à réduire la fréquence et la gravité des crises d'angine en réduisant les besoins du cœur en oxygène .
Formulation extemporanée
Le this compound a été utilisé dans le développement d'une formulation extemporanée conviviale pour le patient . Cette formulation est bénéfique pour les patients qui ne peuvent pas avaler des formes solides de médicaments ou qui reçoivent des médicaments par voie nasogastrique ou par sonde gastrostomique .
Études de stabilité et de biodisponibilité
Le this compound a été utilisé dans des études de stabilité et de biodisponibilité . Ces études aident à comprendre la stabilité du médicament dans diverses conditions et sa biodisponibilité dans l'organisme .
Synthèse et caractérisation des composés apparentés
Lors de la synthèse et de la mise à l'échelle du bisoprolol, plusieurs composés apparentés sont générés . Ces composés sont ensuite caractérisés pour leurs propriétés et leurs applications potentielles .
Mécanisme D'action
Target of Action
Bisoprolol fumarate is a beta-1 adrenergic blocking agent . Its primary targets are the beta-1 adrenergic receptors primarily found in the heart . These receptors play a crucial role in the regulation of heart rate and contractility.
Mode of Action
Bisoprolol fumarate acts as a selective beta-blocker , specifically targeting the beta-1 adrenergic receptors . By binding to these receptors, Bisoprolol effectively modulates the heart’s response to stress hormones like epinephrine and norepinephrine . This interaction results in a decrease in heart rate and contractility, thereby reducing the heart’s oxygen demand .
Biochemical Pathways
It is known that the drug’s therapeutic effects are achieved through the antagonism of β-1 adrenoceptors, which results in lower cardiac output . This action reduces the activity of the sympathetic nervous system, which mediates the fight-or-flight response .
Pharmacokinetics
It is well absorbed, with a bioavailability of over 90% . Peak plasma concentrations are attained within 2-4 hours, and steady-state concentrations are achieved within 5 days of administration . The drug is metabolized through oxidative metabolic pathways with no subsequent conjugation . Major metabolites found in plasma and urine are inactive . The elimination half-life is 10–12 hours , allowing for once-daily dosing .
Result of Action
The primary result of Bisoprolol fumarate’s action is a reduction in heart rate and contractility, which leads to a decrease in blood pressure . This makes it effective in the treatment of conditions such as hypertension, heart failure, and atrial fibrillation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bisoprolol fumarate. For instance, the drug is affected by acid hydrolysis, base hydrolysis, and oxidative conditions, which can decrease its content . Water, as a neutral medium, and light have no significant effect on its stability . Furthermore, the formulation of the drug can also impact its stability and bioavailability .
Safety and Hazards
Bisoprolol fumarate has some side effects that may occur. These include body aches or pain, chest pain, chills, cough, difficult or labored breathing, ear congestion, fever, headache, loss of voice, nasal congestion, pain or tenderness around eyes and cheekbones, shortness of breath or troubled breathing, sneezing, sore throat, stuffy or runny nose, tightness in chest, unusual tiredness or weakness, wheezing . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, keep people away from and upwind of spill/leak .
Analyse Biochimique
Biochemical Properties
Bisoprolol fumarate plays a crucial role in biochemical reactions by interacting with beta1-adrenergic receptors. These receptors are proteins located on the surface of heart muscle cells and are responsible for mediating the effects of catecholamines like adrenaline and noradrenaline. By binding to these receptors, bisoprolol fumarate inhibits the action of catecholamines, leading to a decrease in heart rate and blood pressure. This interaction is highly specific, as bisoprolol fumarate has minimal effects on beta2-adrenergic receptors, which are found in the lungs and vascular smooth muscle .
Cellular Effects
Bisoprolol fumarate exerts significant effects on various types of cells, particularly cardiac cells. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking beta1-adrenergic receptors, bisoprolol fumarate reduces the influx of calcium ions into cardiac cells, leading to decreased myocardial contractility and heart rate. This reduction in calcium ion influx also affects the phosphorylation of proteins involved in cardiac muscle contraction, thereby altering gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of bisoprolol fumarate involves its selective binding to beta1-adrenergic receptors. This binding prevents the activation of the receptor by catecholamines, thereby inhibiting the downstream signaling cascade. As a result, the production of cyclic adenosine monophosphate (cAMP) is reduced, leading to decreased activation of protein kinase A (PKA). This reduction in PKA activity results in decreased phosphorylation of target proteins, ultimately leading to reduced myocardial contractility and heart rate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bisoprolol fumarate have been observed to change over time. The compound is known for its stability and long half-life, which allows for sustained therapeutic effects. Studies have shown that bisoprolol fumarate maintains its efficacy over extended periods, with minimal degradation. Long-term effects on cellular function include sustained reduction in heart rate and blood pressure, as well as improved cardiac function in patients with heart failure .
Dosage Effects in Animal Models
The effects of bisoprolol fumarate vary with different dosages in animal models. At low doses, the compound effectively reduces heart rate and blood pressure without significant adverse effects. At higher doses, bisoprolol fumarate can cause bradycardia, hypotension, and other cardiovascular complications. Toxicity studies in animal models have shown that extremely high doses can lead to severe cardiac depression and even death .
Metabolic Pathways
Bisoprolol fumarate is metabolized primarily in the liver through the action of cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. The compound undergoes extensive first-pass metabolism, resulting in the formation of inactive metabolites. Approximately 50% of the administered dose is excreted unchanged in the urine, while the remaining 50% is excreted as metabolites. The metabolic pathways of bisoprolol fumarate are well-balanced, ensuring efficient elimination from the body .
Transport and Distribution
Bisoprolol fumarate is widely distributed within the body, with the highest concentrations found in the heart, liver, lungs, and saliva. The compound crosses the blood-brain barrier and has a plasma protein binding rate of approximately 30%. The volume of distribution is around 3.5 L/kg, indicating extensive distribution throughout the body. Transporters and binding proteins play a role in the localization and accumulation of bisoprolol fumarate within tissues .
Subcellular Localization
The subcellular localization of bisoprolol fumarate is primarily within the plasma membrane, where it interacts with beta1-adrenergic receptors. This localization is crucial for its function as a beta-blocker, as it allows the compound to effectively inhibit the action of catecholamines. There is no evidence to suggest that bisoprolol fumarate undergoes significant post-translational modifications or is targeted to specific organelles within the cell .
Propriétés
IUPAC Name |
(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPZLFIUFMNCLY-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104344-23-2, 66722-45-0, 105878-43-1 | |
| Record name | Bisoprolol fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104344-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66722-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisoprolol monofumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105878431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisoprolol fumarate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISOPROLOL MONOFUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U057CX04H0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



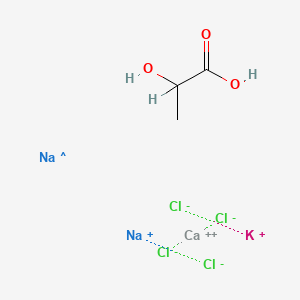
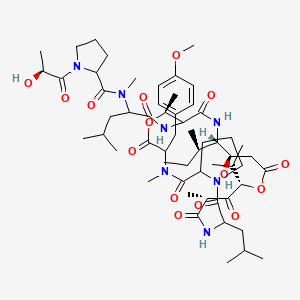
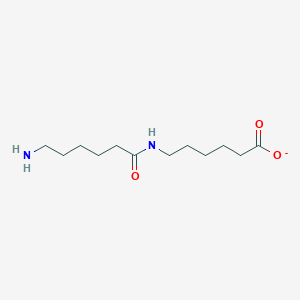
![2-Methyl-8-phenylmethoxyimidazo[1,2-a]pyrazin-3-amine;hydrate;hydrochloride](/img/structure/B1233790.png)
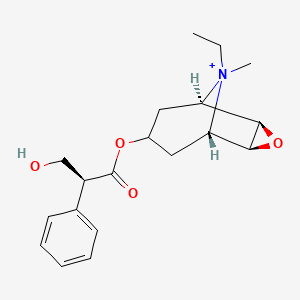
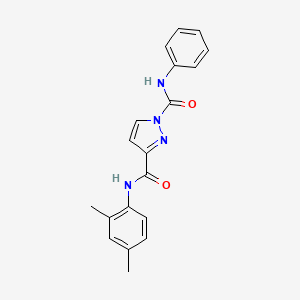
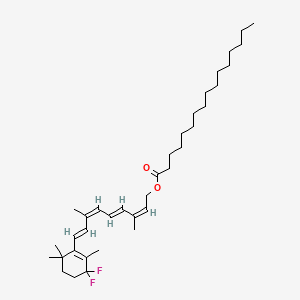
![4-[2-(3-Chlorophenyl)vinyl]pyridine](/img/structure/B1233796.png)

![[(S)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-3-butoxy-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1233798.png)

